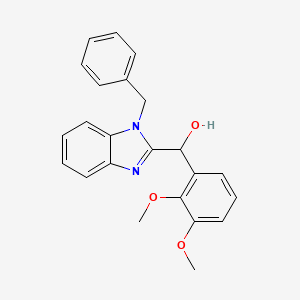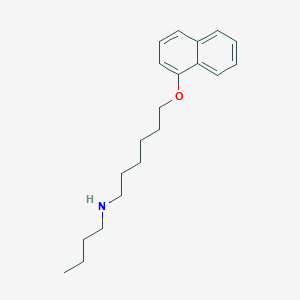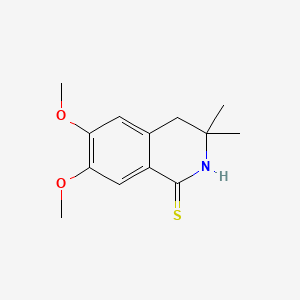
(1-benzyl-1H-benzimidazol-2-yl)(2,3-dimethoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-benzyl-1H-benzimidazol-2-yl)(2,3-dimethoxyphenyl)methanol, also known as BBM, is a compound that has been the subject of scientific research due to its potential applications in various fields. In
Mécanisme D'action
The mechanism of action of (1-benzyl-1H-benzimidazol-2-yl)(2,3-dimethoxyphenyl)methanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. In cancer cells, (1-benzyl-1H-benzimidazol-2-yl)(2,3-dimethoxyphenyl)methanol has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. In viruses, (1-benzyl-1H-benzimidazol-2-yl)(2,3-dimethoxyphenyl)methanol has been found to inhibit the activity of RNA polymerase, which is involved in viral replication. In bacteria, (1-benzyl-1H-benzimidazol-2-yl)(2,3-dimethoxyphenyl)methanol has been found to inhibit the activity of penicillin-binding proteins, which are involved in cell wall synthesis.
Biochemical and Physiological Effects:
(1-benzyl-1H-benzimidazol-2-yl)(2,3-dimethoxyphenyl)methanol has been found to have various biochemical and physiological effects. In cancer cells, (1-benzyl-1H-benzimidazol-2-yl)(2,3-dimethoxyphenyl)methanol has been found to induce apoptosis, or programmed cell death. In viruses, (1-benzyl-1H-benzimidazol-2-yl)(2,3-dimethoxyphenyl)methanol has been found to inhibit viral replication and reduce viral load. In bacteria, (1-benzyl-1H-benzimidazol-2-yl)(2,3-dimethoxyphenyl)methanol has been found to inhibit cell growth and division.
Avantages Et Limitations Des Expériences En Laboratoire
(1-benzyl-1H-benzimidazol-2-yl)(2,3-dimethoxyphenyl)methanol has several advantages and limitations for lab experiments. One advantage is its broad spectrum of activity against various types of cancer cells, viruses, and bacteria. Another advantage is its low toxicity to normal cells. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments. Another limitation is the lack of information on its long-term effects on human health.
Orientations Futures
There are several future directions for further research on (1-benzyl-1H-benzimidazol-2-yl)(2,3-dimethoxyphenyl)methanol. One direction is to investigate its potential as a therapeutic agent for various types of cancer. Another direction is to explore its potential as a pesticide for agricultural use. Additionally, further research is needed to fully understand its mechanism of action and its long-term effects on human health.
Méthodes De Synthèse
The synthesis method of (1-benzyl-1H-benzimidazol-2-yl)(2,3-dimethoxyphenyl)methanol involves the condensation reaction between 2,3-dimethoxybenzaldehyde and o-phenylenediamine in the presence of benzyl chloride and potassium carbonate. The reaction is carried out in a solvent such as acetonitrile or ethanol, and the product is purified through recrystallization.
Applications De Recherche Scientifique
(1-benzyl-1H-benzimidazol-2-yl)(2,3-dimethoxyphenyl)methanol has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, (1-benzyl-1H-benzimidazol-2-yl)(2,3-dimethoxyphenyl)methanol has been found to have anticancer, antiviral, and antibacterial properties. In agriculture, (1-benzyl-1H-benzimidazol-2-yl)(2,3-dimethoxyphenyl)methanol has been studied for its potential use as a pesticide. In material science, (1-benzyl-1H-benzimidazol-2-yl)(2,3-dimethoxyphenyl)methanol has been investigated for its use in the synthesis of functional materials.
Propriétés
IUPAC Name |
(1-benzylbenzimidazol-2-yl)-(2,3-dimethoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-27-20-14-8-11-17(22(20)28-2)21(26)23-24-18-12-6-7-13-19(18)25(23)15-16-9-4-3-5-10-16/h3-14,21,26H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSQIODSULNOFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C2=NC3=CC=CC=C3N2CC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[({1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5163849.png)

![3-(dimethylamino)-1-[4-(4-ethylcyclohexyl)phenyl]-1-propanone hydrochloride](/img/structure/B5163867.png)
![N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B5163870.png)

![2-[(1-benzyl-1H-indol-3-yl)methylene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5163883.png)

![N-(5-chloro-2-methylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5163893.png)

![3-{[1,1-dimethyl-4-(1-pyrrolidinyl)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B5163906.png)
![2-[3-(1-azepanyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5163908.png)

![N-(3-hydroxy-4-methoxyphenyl)-2-(3-{[(3-hydroxy-4-methoxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5163926.png)
![3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5163936.png)